Isogosferol
Overview
Description
Isogosferol is a furanocoumarin compound isolated from the seed shells of Citrus junos, a plant traditionally used in Asian medicine for treating various ailments such as coughs, dyspepsia, diabetes, asthma, neuralgia, and inflammatory disorders . This compound has garnered attention due to its potent anti-inflammatory properties .
Mechanism of Action
Target of Action
Isogosferol primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS being responsible for the production of nitric oxide (NO) and COX-2 being involved in the production of prostaglandins .
Mode of Action
This compound interacts with its targets by inhibiting their expression . In lipopolysaccharide (LPS)-induced RAW 264.7 cells, this compound has been shown to attenuate the production of NO . It also inhibits the expression of iNOS and COX-2 in LPS-stimulated macrophages .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects several biochemical pathways. It leads to a decrease in the production of NO and prostaglandins, which are key mediators of inflammation . Additionally, this compound reduces the phosphorylation of extracellular-regulated kinases (pERK)1/2 , which are involved in various cellular processes including proliferation, differentiation, and inflammation.
Result of Action
The result of this compound’s action is a significant reduction in the inflammatory response. By inhibiting the expression of iNOS and COX-2, and consequently decreasing the production of NO and prostaglandins, this compound effectively attenuates inflammation . It also reduces the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, has been shown to stimulate the action of this compound . .
Biochemical Analysis
Biochemical Properties
Isogosferol interacts with various biomolecules in the body, including enzymes and proteins. It has been found to inhibit the expression of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages .
Cellular Effects
This compound influences cell function by attenuating the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells . It also inhibits the expression of iNOS and COX-2 in these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the phosphorylation of extracellular-regulated kinases (pERK)1/2 . It also attenuates the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response .
Temporal Effects in Laboratory Settings
It has been observed that this compound can potently attenuate the production of NO in LPS-induced RAW 264.7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isogosferol can be synthesized through bioactivity-guided fractionation of methanolic extracts from Citrus junos seed shells . The process involves isolating the compound from the extract and purifying it using chromatographic techniques .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its extraction from natural sources rather than large-scale synthetic production .
Chemical Reactions Analysis
Types of Reactions
Isogosferol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.
Scientific Research Applications
Isogosferol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Isogosferol is unique among furanocoumarins due to its potent anti-inflammatory properties. Similar compounds include:
Imperatorin: Another furanocoumarin with anti-inflammatory and anticancer properties.
Heraclenin: Known for its antimicrobial and anti-inflammatory activities.
Compared to these compounds, this compound has shown more potent inhibition of inflammatory mediators, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUPRHIHXSAWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967926 | |
Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53319-52-1 | |
Record name | Isogospherol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of isogosferol?
A: this compound exhibits anti-inflammatory activity. Research shows it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophages []. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, along with the reduced phosphorylation of extracellular-regulated kinases (ERK)1/2 [].
Q2: Can you elaborate on the role of this compound in plants?
A: While this compound itself might not be directly synthesized by plants, its formation through the photo-oxidation of imperatorin by chlorophyll and visible light has been demonstrated []. This suggests a potential role of this compound in the plant's response to light and oxidative stress. Further research is needed to fully elucidate its function in plant physiology.
Q3: What is known about the antibacterial activity of this compound?
A: While this compound was isolated from Levisticum officinale alongside other compounds like oxypeucedanin and falcarindiol, it did not demonstrate significant antibacterial activity against multidrug-resistant Mycobacterium tuberculosis []. Interestingly, falcarindiol, another compound isolated in the same study, displayed notable activity against MDR M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [].
Q4: What are the known sources of this compound?
A4: this compound has been isolated from various plant sources, including:
- Citrus junos seed shells []
- Angelica dahurica roots []
- Prangos lophoptera roots []
- Levisticum officinale roots []
- Pleurospermum rivulorum underground part []
Q5: What analytical techniques are useful for studying this compound?
A: The isolation and identification of this compound from plant extracts typically involve a combination of chromatographic techniques like column chromatography and HPLC []. Structural elucidation relies heavily on spectroscopic data analysis, including 1D & 2D NMR and HRMS []. Further research on this compound's properties and biological activities may employ techniques like cell-based assays, animal models, and potentially clinical trials, depending on the research focus.
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